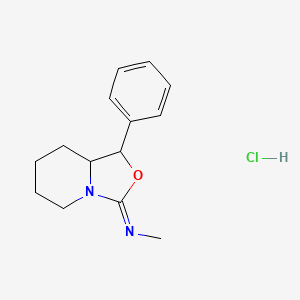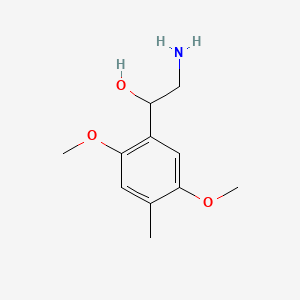
trans-3-Methylimino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hexahydro-3H-oxazolo(3,4-a)pyridine ring system, which is fused with a phenyl group and a methylimino substituent. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxazolidine ring: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
(±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
(±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (±)-trans-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride
- (±)-cis-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride
- (±)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride
Uniqueness
(±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride is unique due to its specific stereochemistry and the presence of the methylimino group. This configuration can result in distinct chemical and biological properties compared to its trans isomer and other similar compounds. The cis configuration may influence the compound’s binding affinity to molecular targets and its overall reactivity in chemical reactions.
特性
CAS番号 |
75343-57-6 |
|---|---|
分子式 |
C14H19ClN2O |
分子量 |
266.76 g/mol |
IUPAC名 |
N-methyl-1-phenyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-15-14-16-10-6-5-9-12(16)13(17-14)11-7-3-2-4-8-11;/h2-4,7-8,12-13H,5-6,9-10H2,1H3;1H |
InChIキー |
KWPGWADYRRCHAF-UHFFFAOYSA-N |
正規SMILES |
CN=C1N2CCCCC2C(O1)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















